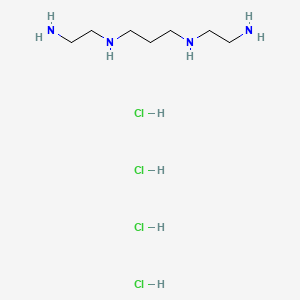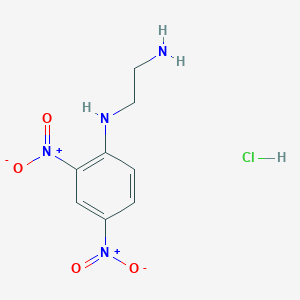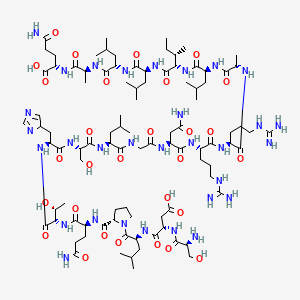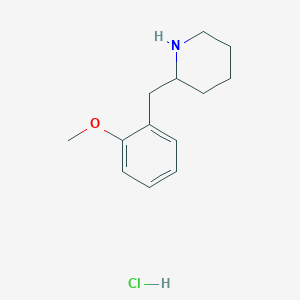
1,4,8,11-Tetraazaundecane tetrahydrochloride
Overview
Description
1,4,8,11-Tetraazaundecane tetrahydrochloride is a complex organic compound with the molecular formula C18H32N4O8·4HCl. It is a derivative of 1,4,8,11-tetraazaundecane, a macrocyclic compound containing four nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it useful in a range of scientific and industrial applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazaundecane tetrahydrochloride can be synthesized through the reaction of 1,4,8,11-tetraazaundecane with hydrochloric acid. The reaction typically involves dissolving the tetraazaundecane in an appropriate solvent, such as water or ethanol, followed by the gradual addition of hydrochloric acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the tetrahydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4,8,11-Tetraazaundecane tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents into the macrocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1,4,8,11-Tetraazaundecane tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are essential in catalysis and material science.
Biology: The compound is utilized in biochemistry for studying metalloproteins and enzymes that require metal cofactors.
Industry: The compound is employed in the manufacturing of catalysts, sensors, and other industrial products.
Comparison with Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane)
Cyclam (1,4,8,11-tetraazacyclotetradecane)
Porphyrins
Crown ethers
Uniqueness: What sets 1,4,8,11-tetraazaundecane tetrahydrochloride apart from these compounds is its specific ring size and the presence of four nitrogen atoms, which confer unique binding properties and reactivity patterns.
Properties
IUPAC Name |
N,N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-6-10-4-1-5-11-7-3-9;;;;/h10-11H,1-9H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXNPWZJKALHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CNCCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H24Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656951 | |
| Record name | N~1~,N~3~-Bis(2-aminoethyl)propane-1,3-diamine--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73082-39-0 | |
| Record name | N~1~,N~3~-Bis(2-aminoethyl)propane-1,3-diamine--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)








![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B1499092.png)



![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)
